molecular formula C9H4ClN B6251851 3-chloro-5-ethynylbenzonitrile CAS No. 1198354-07-2

3-chloro-5-ethynylbenzonitrile

Cat. No.: B6251851
CAS No.: 1198354-07-2
M. Wt: 161.6
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Description

3-Chloro-5-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an ethynyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-ethynylbenzonitrile can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the ethynyl group and the benzene ring. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethynylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-ethynylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethynylbenzonitrile involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s reactivity by participating in electrophilic aromatic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison: 3-Chloro-5-ethynylbenzonitrile is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and potential biological activities.

Properties

CAS No.

1198354-07-2

Molecular Formula

C9H4ClN

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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